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Compound of Interest

Compound Name: EILDV (human, bovine, rat)

Cat. No.: B608509 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

immobilization of the Glu-Ile-Leu-Asp-Val (EILDV) peptide on various biomaterial surfaces. The

EILDV sequence is a well-characterized ligand for the α4β1 integrin, a receptor crucial for cell

adhesion, migration, and signaling in various physiological and pathological processes.[1][2][3]

Functionalizing biomaterial surfaces with EILDV peptides can enhance specific cell attachment,

promoting applications in tissue engineering, regenerative medicine, and targeted drug

delivery.[4][5][6][7][8][9][10]

Introduction to EILDV Peptide and its Significance
The EILDV peptide is derived from the CS-1 region of fibronectin and specifically binds to the

α4β1 integrin.[2] This interaction is pivotal in processes such as lymphocyte trafficking, tumor

metastasis, and lymphangiogenesis.[1][11] By immobilizing EILDV peptides onto biomaterial

surfaces, it is possible to create bioactive scaffolds that can selectively capture and influence

the behavior of cells expressing α4β1 integrin, such as endothelial cells and certain types of

stem cells.[12] This targeted cell adhesion can be leveraged for promoting endothelialization of

vascular grafts, directing tissue regeneration, and delivering therapeutic agents to specific cell

populations.[5][7][13]
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Tissue Engineering: Creating scaffolds that promote the adhesion, proliferation, and

differentiation of specific cell types for the regeneration of tissues like bone, cartilage, and

vascular networks.[5][14][15]

Medical Implants: Modifying the surface of implants (e.g., vascular stents, orthopedic

implants) to improve biocompatibility and encourage integration with surrounding tissues,

while potentially reducing adverse reactions like thrombosis.[6][16]

Drug Delivery: Developing targeted drug delivery systems where nanoparticles or other

carriers are functionalized with EILDV to specifically bind to and deliver therapeutics to cells

expressing α4β1 integrin.[4][7][8][10]

Cell-Based Assays: Fabricating well-defined surfaces for in vitro studies of cell adhesion,

migration, and signaling pathways mediated by α4β1 integrin.[17][18][19][20][21]

Quantitative Data Summary
The following tables summarize key quantitative data from studies on EILDV and similar

peptide-functionalized biomaterials. This data is essential for comparing the efficacy of different

immobilization and surface modification strategies.

Table 1: Surface Characterization of Peptide-Immobilized Biomaterials
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Biomaterial
Immobilizati
on Method

Peptide

Surface
Peptide
Density
(pmol/cm²)

Water
Contact
Angle (°)

Reference

Polyethylene

terephthalate

(PET)

Covalent

attachment

RGDS,

REDV,

YIGSR,

SVVYGLR

Not specified 60-70 [13]

Acellular

Graft

Covalent

attachment
REDV

> 18.9 x 10⁻⁴

molecules/nm

³

Not specified [12]

Gold

Self-

Assembled

Monolayers

(SAMs)

Magainin I Not specified Not specified [22]

Titanium

Covalent

attachment

via cross-

linker

Cathelicidin

(LL-37)

~10x higher

with oriented

vs. random

Not specified [22]

Table 2: Cell Adhesion on Peptide-Immobilized Surfaces
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Cell Type
Biomaterial
Surface

Peptide

Cell
Adhesion
(% of
control)

Incubation
Time (h)

Reference

Human

Umbilical

Vein

Endothelial

Cells

(HUVECs)

Polyethylene

terephthalate

(PET)

RGDS

Higher than

other

peptides

Not specified [13]

Endothelial

Cells

Acellular

Graft
REDV

Increased

with peptide

density

Not specified [12]

B-cells
Poly-L-lysine

coated glass

Extracellular

Vesicles
330% Not specified [17]

B16-BL6

Melanoma

Cells

Fibronectin
EILDV (in

solution)

Markedly

inhibited
Not specified [11]

Experimental Protocols
This section provides detailed protocols for the immobilization of EILDV peptide on biomaterial

surfaces, followed by methods for surface characterization and evaluation of cell adhesion.

Protocol for Covalent Immobilization of EILDV Peptide
This protocol describes a general method for the covalent attachment of EILDV peptide to a

biomaterial surface containing carboxyl groups. The use of EDC/NHS chemistry is a common

and effective method for forming stable amide bonds.

Materials:

Biomaterial with carboxyl groups on the surface (e.g., plasma-treated polymers, self-

assembled monolayers with terminal carboxyl groups)
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EILDV peptide with a free amine group (custom synthesis)

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)

2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5-6.5)

Phosphate-buffered saline (PBS, pH 7.4)

Ethanol (70%)

Deionized (DI) water

Procedure:

Surface Preparation: Clean the biomaterial surface by sonicating in 70% ethanol for 15

minutes, followed by rinsing with DI water. Dry the surface under a stream of nitrogen.

Activation of Carboxyl Groups:

Prepare a fresh solution of 50 mM EDC and 25 mM NHS in cold MES buffer.

Immerse the biomaterial surface in the EDC/NHS solution and incubate for 15-30 minutes

at room temperature with gentle agitation. This step activates the carboxyl groups to form

reactive NHS esters.

Peptide Coupling:

Prepare a solution of EILDV peptide (0.1-1.0 mg/mL) in PBS.

After the activation step, rinse the surface with PBS to remove excess EDC and NHS.

Immediately immerse the activated surface in the EILDV peptide solution and incubate for

2-4 hours at room temperature or overnight at 4°C with gentle agitation.

Washing:
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After incubation, thoroughly rinse the surface with PBS to remove any non-covalently

bound peptides.

Sonicate the surface in PBS for 5 minutes to further remove adsorbed peptides.

Rinse with DI water and dry under a stream of nitrogen.

Storage: Store the functionalized biomaterial in a sterile, dry environment until use.

Protocol for Surface Characterization
Characterization of the modified surface is crucial to confirm successful peptide immobilization

and to understand the surface properties that will influence cellular interactions.[23][24][25]

4.2.1. X-ray Photoelectron Spectroscopy (XPS) XPS is used to determine the elemental

composition of the surface and confirm the presence of peptide-specific elements (e.g.,

nitrogen).

Procedure:

Place the peptide-immobilized and control (unmodified) samples in the XPS vacuum

chamber.

Acquire survey scans to identify the elements present on the surface.

Acquire high-resolution scans of key elements (C 1s, O 1s, N 1s). The presence of a

significant N 1s peak on the EILDV-modified surface, which is absent or minimal on the

control, indicates successful peptide immobilization.

4.2.2. Atomic Force Microscopy (AFM) AFM is used to visualize the surface topography and

roughness, which may change after peptide immobilization.

Procedure:

Mount the sample on the AFM stage.

Select a suitable AFM tip (e.g., silicon nitride).
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Scan multiple areas of the surface in tapping mode to obtain height and phase images.

Compare the surface morphology and roughness of the modified surface with the control. An

increase in surface roughness can indicate the presence of immobilized peptides.

4.2.3. Water Contact Angle Measurement This technique measures the

hydrophilicity/hydrophobicity of the surface, which is often altered by peptide immobilization.

Procedure:

Place a droplet of DI water (typically 1-5 µL) onto the surface.

Use a goniometer to capture an image of the droplet.

Measure the angle between the substrate surface and the tangent of the water droplet at the

solid-liquid-air interface.

Perform measurements at multiple locations on the surface and calculate the average

contact angle. A change in the contact angle compared to the control surface indicates

successful surface modification.

Protocol for Cell Adhesion Assay
This assay quantifies the attachment of cells to the EILDV-functionalized surface. A

centrifugation assay is a reliable method for measuring the strength of cell adhesion.[18][19]

Materials:

EILDV-functionalized and control biomaterial surfaces (in a multi-well plate format)

Cell line expressing α4β1 integrin (e.g., Jurkat cells, specific endothelial cell lines)

Cell culture medium

Calcein AM or other fluorescent viability stain

PBS

Centrifuge with a plate rotor
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Procedure:

Cell Seeding:

Sterilize the functionalized and control surfaces with 70% ethanol and UV irradiation.

Seed the cells onto the surfaces at a known density (e.g., 1 x 10⁵ cells/cm²) and allow

them to adhere for a specific time (e.g., 1-4 hours) in a cell culture incubator.

Application of Detachment Force:

After the adhesion period, gently wash the surfaces with PBS to remove non-adherent

cells.

Invert the plate and centrifuge at a defined relative centrifugal force (RCF) for a set time

(e.g., 5 minutes). The RCF can be varied to assess adhesion strength.

Quantification of Adherent Cells:

After centrifugation, carefully remove the plate.

Stain the remaining adherent cells with a fluorescent viability dye (e.g., Calcein AM)

according to the manufacturer's instructions.

Quantify the number of adherent cells by measuring the fluorescence intensity using a

plate reader or by imaging with a fluorescence microscope and counting the cells.

Data Analysis:

Calculate the percentage of adherent cells for each surface by normalizing the

fluorescence intensity or cell count to that of a non-centrifuged control (representing 100%

adhesion).

Compare the cell adhesion on the EILDV-functionalized surface to the control surface.
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The binding of the EILDV peptide to the α4β1 integrin triggers intracellular signaling cascades

that regulate cell adhesion, migration, and survival.[1]
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Caption: EILDV-α4β1 integrin signaling pathway.

Experimental Workflow
The overall workflow for creating and evaluating an EILDV-functionalized biomaterial involves

several key stages.
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Caption: Workflow for EILDV peptide immobilization and evaluation.

Logical Relationship of Immobilization Strategies
Different strategies can be employed for peptide immobilization, each with its own advantages

and disadvantages.[22][26][27][28][29][30][31]
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Caption: Common strategies for peptide immobilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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